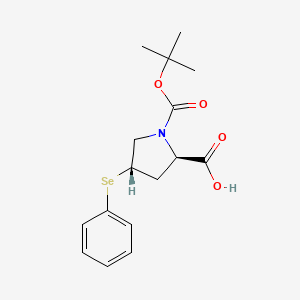

![molecular formula C23H24FNO5S B14793090 5-Cyclopropyl-2-(4-fluorophenyl)-6-[3-hydroxy-1-(methylsulfonyl)propyl]-N-methyl-3-benzofurancarboxamide CAS No. 1188265-96-4](/img/structure/B14793090.png)

5-Cyclopropyl-2-(4-fluorophenyl)-6-[3-hydroxy-1-(methylsulfonyl)propyl]-N-methyl-3-benzofurancarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nesbuvir is a small molecule that has been investigated for its potential use in the treatment of Hepatitis C. Nesbuvir acts as an inhibitor of the nonstructural protein 5B (NS5B) polymerase, a viral protein found in Hepatitis C virus (HCV) that plays a crucial role in RNA replication .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Nesbuvir involves several steps, starting from the preparation of the benzofuran coreThe synthetic route typically involves the use of reagents such as fluorobenzenes, sulfanilides, and furan-3-carboxylic acid derivatives .

Industrial Production Methods

Industrial production of Nesbuvir follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput screening and optimization of reaction conditions to maximize yield and purity. The process is designed to be cost-effective and scalable, ensuring that the compound can be produced in sufficient quantities for clinical and commercial use .

Analyse Des Réactions Chimiques

Types of Reactions

Nesbuvir undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and reduce potential side effects.

Common Reagents and Conditions

Common reagents used in the reactions involving Nesbuvir include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of Nesbuvir that retain the core benzofuran structure but have different functional groups. These derivatives are studied for their potential therapeutic benefits and improved pharmacokinetic properties .

Applications De Recherche Scientifique

Mécanisme D'action

Nesbuvir exerts its effects by inhibiting the NS5B polymerase of the Hepatitis C virus. This enzyme is responsible for the replication of viral RNA, and its inhibition prevents the virus from multiplying. Nesbuvir binds to the active site of NS5B, forming hydrogen bonds with key amino acid residues such as Arg729 and Ser710 . This interaction disrupts the enzyme’s function, leading to a decrease in viral replication .

Comparaison Avec Des Composés Similaires

Nesbuvir is compared with other NS5B polymerase inhibitors such as sofosbuvir, dasabuvir, and filibuvir. While all these compounds target the same enzyme, Nesbuvir is unique in its binding affinity and interaction with the enzyme’s active site . Similar compounds include:

Sofosbuvir: Another NS5B inhibitor with a different chemical structure and mechanism of action.

Dasabuvir: Similar to Nesbuvir but with distinct binding interactions and efficacy.

Filibuvir: Another inhibitor with a different pharmacokinetic profile and therapeutic potential.

Nesbuvir’s unique structure and binding properties make it a valuable compound for further research and development in antiviral therapy.

Propriétés

Numéro CAS |

1188265-96-4 |

|---|---|

Formule moléculaire |

C23H24FNO5S |

Poids moléculaire |

445.5 g/mol |

Nom IUPAC |

5-cyclopropyl-2-(4-fluorophenyl)-6-(3-hydroxy-1-methylsulfonylpropyl)-N-methyl-1-benzofuran-3-carboxamide |

InChI |

InChI=1S/C23H24FNO5S/c1-25-23(27)21-18-11-16(13-3-4-13)17(20(9-10-26)31(2,28)29)12-19(18)30-22(21)14-5-7-15(24)8-6-14/h5-8,11-13,20,26H,3-4,9-10H2,1-2H3,(H,25,27) |

Clé InChI |

NWEUMYITBAYDTE-UHFFFAOYSA-N |

SMILES canonique |

CNC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)C(CCO)S(=O)(=O)C)C4=CC=C(C=C4)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-Hydroxyethyl)-3-[(4-methoxyphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B14793020.png)

![[(13S)-7-(9-bromononyl)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14793032.png)

![Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate](/img/structure/B14793057.png)

![2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14793064.png)

![3-[(4-Methoxyphenyl)methoxy]-2-methylpropan-1-ol](/img/structure/B14793069.png)

![Tert-butyl 3-[2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoylamino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoate](/img/structure/B14793071.png)

![3-benzyl-4,5-dimethyl-6-[(3R)-3-methylpiperazin-1-yl]pyridazine](/img/structure/B14793072.png)

![[(4R)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14793078.png)

![3-(2-Chloro-4-methylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14793079.png)

![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14793083.png)